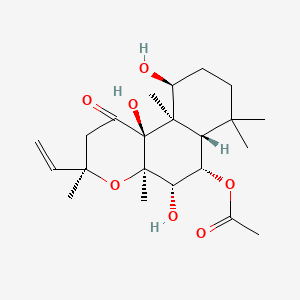

Isoforskolin

描述

属性

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOQVZCSBYBUPB-KGGHGJDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1O)C)(C)C=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64657-21-2 | |

| Record name | Isoforskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoforskolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphtho[2,1-b]pyran-1-one, 6-(acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFORSKOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/256AFQ3YUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isoforskolin from Coleus forskohlii: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Isoforskolin, a significant labdane diterpene found in Coleus forskohlii. This compound, a structural analog of Forskolin, has garnered considerable interest for its distinct biological activities, including its role as an activator of adenylyl cyclase. This document details the natural distribution of this compound, with a particular focus on a unique chemotype of Coleus forskohlii from the Yunnan province of China, which is notably rich in this compound. Detailed experimental protocols for the extraction, separation, and purification of this compound are presented, adapted from established methods for Forskolin isolation and analytical techniques for this compound quantification. Furthermore, this guide includes a summary of the known biological activities of this compound and a depiction of its signaling pathway. Quantitative data is compiled into structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: this compound, a Promising Diterpene from Coleus forskohlii

Coleus forskohlii (syn. Plectranthus barbatus), a perennial herb belonging to the mint family (Lamiaceae), is a well-established source of the bioactive labdane diterpenoid, Forskolin.[1] Less renowned but equally significant is its structural analog, this compound, also known as 6-acetyl-7-deacetyl forskolin.[2] While Forskolin has been extensively studied for its ability to activate adenylyl cyclase and elevate intracellular cyclic adenosine monophosphate (cAMP) levels, this compound has emerged as a compound of interest with its own distinct biological profile.[3]

Notably, a specific chemotype of Coleus forskohlii found in the Yunnan province of China has been identified as being particularly rich in this compound, while containing little to no Forskolin.[3] In contrast, Indian varieties of Coleus forskohlii contain varying amounts of both compounds, with this compound content reported to be in the range of 0.002% to 0.077% on a dry weight basis.[4]

This guide will provide a detailed exploration of the natural sourcing of this compound and present a comprehensive methodology for its isolation and purification from Coleus forskohlii.

Chemical Structures: Forskolin and this compound

This compound is a close structural analog of Forskolin, differing by the position of an acetyl group. This subtle structural difference can influence their respective biological activities and separation profiles during chromatography.

-

Forskolin: 7β-Acetoxy-8,13-epoxy-1α,6β,9α-trihydroxy-labd-14-en-11-one

-

This compound: 6β-Acetoxy-8,13-epoxy-1α,7β,9α-trihydroxylabd-14-en-11-one[5]

Natural Source and Quantitative Analysis

The primary natural source of this compound is the root of Coleus forskohlii. The concentration of this compound can vary significantly depending on the geographical origin and specific chemotype of the plant.

Quantitative Data from Analytical Studies

High-Performance Thin-Layer Chromatography (HPTLC) is a validated method for the simultaneous quantification of Forskolin and this compound in plant extracts. The following table summarizes key quantitative data from such analyses.[4]

| Parameter | Forskolin | This compound | Reference |

| Rf Value (Toluene:Ethyl Acetate:Methanol; 90:30:0.5 v/v/v) | 0.64 ± 0.02 | 0.36 ± 0.01 | [4] |

| Content in C. forskohlii (Indian variety, dry weight %) | 0.046 - 0.187 | 0.002 - 0.077 | [4] |

| Linearity Range (ng/spot) | 300 - 1200 | 300 - 1200 | [4] |

| Recovery (%) | 99.64 - 100.46 | 99.56 - 100.02 | [4] |

Experimental Protocols for Isolation of this compound

The following protocols are adapted from established methods for Forskolin isolation and can be optimized for the specific separation of this compound. The key to successful isolation lies in the chromatographic separation step, where the polarity difference between Forskolin and this compound is exploited.

Extraction

-

Plant Material Preparation: Air-dry the roots of Coleus forskohlii in the shade and grind them into a coarse powder (approximately 40-60 mesh).

-

Solvent Extraction:

-

Method A (Maceration): Soak the powdered root material in methanol (1:10 w/v) for 24 hours at room temperature. Filter the extract and repeat the process three times with fresh solvent. Pool the filtrates.[6]

-

Method B (Soxhlet Extraction): Extract the powdered root material with ethanol or chloroform in a Soxhlet apparatus for 48-72 hours.[7]

-

-

Concentration: Concentrate the pooled extract under reduced pressure at a temperature below 50°C to obtain a crude extract.

Preparative Column Chromatography

This step is crucial for the separation of this compound from Forskolin and other phytochemicals.

-

Adsorbent: Use silica gel (60-120 mesh) as the stationary phase. Activated charcoal can also be used as an alternative adsorbent.[7][8]

-

Column Packing: Prepare a slurry of the adsorbent in the initial mobile phase solvent and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel to create a dry powder. Carefully load this powder onto the top of the packed column.

-

Elution:

-

A gradient elution is recommended to effectively separate compounds with different polarities.

-

Start with a non-polar solvent like n-hexane or toluene and gradually increase the polarity by adding ethyl acetate.

-

A suggested gradient could be:

-

100% Toluene

-

Toluene:Ethyl Acetate (95:5)

-

Toluene:Ethyl Acetate (90:10)

-

Toluene:Ethyl Acetate (85:15)

-

Toluene:Ethyl Acetate (80:20)[7]

-

-

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with the same mobile phase system as used for HPTLC (Toluene:Ethyl Acetate:Methanol; 90:30:0.5 v/v/v). This compound will elute in later fractions than Forskolin due to its slightly higher polarity.

Purification and Crystallization

-

Pooling of Fractions: Pool the fractions that show a high concentration of this compound based on TLC analysis.

-

Concentration: Concentrate the pooled fractions under reduced pressure.

-

Crystallization: Dissolve the concentrated residue in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add a non-polar solvent (e.g., n-hexane) dropwise until turbidity appears. Allow the solution to stand at a cool temperature to facilitate crystallization.

-

Isolation of Pure this compound: Collect the crystals by filtration and wash them with a cold non-polar solvent. Dry the crystals under vacuum.

Signaling Pathway of this compound

Similar to Forskolin, this compound exerts its primary biological effect by activating the enzyme adenylyl cyclase. This activation leads to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[3]

A study comparing various Forskolin analogs, including 6-acetyl-7-deacetyl-forskolin (this compound), on different adenylyl cyclase isoforms (AC1, AC2, and AC5) revealed that these analogs exhibit isoform-specific effects.[9] This suggests that this compound may have a nuanced pharmacological profile compared to Forskolin.

Summary of Biological Activities

This compound has been reported to possess a range of biological activities, with a significant focus on its anti-inflammatory properties.

| Biological Activity | Key Findings | Reference |

| Anti-inflammatory | Reduces the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) induced by lipopolysaccharide (LPS). Attenuates acute lung injury in animal models. | [2][6] |

| Cardiovascular | Can lower blood pressure. | [3] |

| Ophthalmologic | May lower intraocular pressure. | [3] |

| Respiratory | Relaxes histamine-induced contraction of tracheal and lung smooth muscle. | [6] |

Conclusion

This compound represents a valuable natural product from Coleus forskohlii with significant potential for therapeutic applications. This technical guide provides a foundational understanding of its natural sourcing and a detailed framework for its isolation. The provided protocols, data, and diagrams are intended to support researchers and drug development professionals in their efforts to explore the full potential of this promising bioactive compound. Further research into optimizing preparative isolation techniques and elucidating the specific interactions of this compound with different adenylyl cyclase isoforms will be crucial for its future development.

References

- 1. Comparative effects of forskolin and isoproterenol on the cyclic AMP content of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles - Open Journal of Immunology - SCIRP [scirp.org]

- 4. phcog.com [phcog.com]

- 5. echemi.com [echemi.com]

- 6. omicsonline.org [omicsonline.org]

- 7. phcog.com [phcog.com]

- 8. Simple and rapid method for the isolation of forskolin from Coleus forskohlii by charcoal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of Increased Intracellular cAMP by Isoforskolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoforskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a potent activator of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP levels by this compound initiates a cascade of signaling events that modulate a wide array of physiological processes. This technical guide provides an in-depth overview of the physiological effects of increased intracellular cAMP by this compound, with a focus on its mechanism of action, downstream signaling pathways, and tissue-specific effects. This document summarizes available quantitative data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways to support further research and drug development efforts.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a critical role in cellular signal transduction. Its intracellular concentration is tightly regulated by the opposing activities of adenylyl cyclases and phosphodiesterases. This compound, an analog of the well-studied compound Forskolin, directly activates most isoforms of adenylyl cyclase, leading to a rapid and significant increase in intracellular cAMP levels. This activation is independent of G-protein-coupled receptors (GPCRs), making this compound a valuable tool for studying cAMP-mediated signaling. The physiological consequences of this compound-induced cAMP elevation are diverse, ranging from anti-inflammatory and bronchodilatory effects to modulation of metabolic processes.

Mechanism of Action

This compound exerts its physiological effects primarily through the direct activation of adenylyl cyclase. It binds to a specific site on the catalytic subunit of the enzyme, stabilizing an active conformation and thereby increasing the rate of ATP to cAMP conversion. While Forskolin activates most AC isoforms (except AC9), this compound has been reported to potently activate AC1 and AC2 isoforms, which are highly expressed in lung tissues.

Signaling Pathway Overview

The canonical signaling pathway initiated by increased intracellular cAMP involves the activation of Protein Kinase A (PKA).

Figure 1: this compound-induced activation of the cAMP/PKA signaling pathway.

Downstream Signaling Pathways and Physiological Effects

The physiological responses to this compound are dictated by the downstream effectors of cAMP, which vary depending on the cell type and tissue context.

Protein Kinase A (PKA) and CREB Phosphorylation

The primary effector of cAMP is PKA, a serine/threonine kinase. Upon binding cAMP, the catalytic subunits of PKA are released and phosphorylate a multitude of substrate proteins, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.

Figure 2: PKA-mediated phosphorylation of CREB and target gene transcription.

Anti-inflammatory Effects: Modulation of the NF-κB Pathway

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). One of the key mechanisms underlying this effect is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. This compound pretreatment has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation by downregulating the expression of TLR4, MyD88, and NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Figure 3: this compound-mediated inhibition of the TLR4/MyD88/NF-κB pathway.

Regulation of the PI3K/AKT/mTOR Pathway

Recent studies have suggested a role for this compound in modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival. In the context of COPD, this compound has been shown to downregulate the mTOR level in lung tissue. The increase in cAMP can mediate the activation of the PI3K/AKT pathway, and cAMP may regulate the mTOR pathway, possibly through PKA.

Figure 4: this compound's modulation of the PI3K/AKT/mTOR pathway.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and the related compound, Forskolin.

Table 1: Potency of Forskolin in Activating Adenylyl Cyclase

| Compound | Parameter | Value | Tissue/Cell Type | Reference |

| Forskolin | EC50 | 5-10 µM | Rat cerebral cortical membranes | |

| Forskolin | EC50 | 25 µM | Rat cerebral cortical slices |

Note: Specific EC50 values for this compound across different adenylyl cyclase isoforms are not widely reported in the literature.

Table 2: this compound Concentration and Effects

| Concentration | Effect | Cell Type | Reference |

| < 5.0 µM | No effect on cell viability | BEAS-2B | |

| 100 µM | Reversal of CSE-induced pro-inflammatory effects | BEAS-2B |

Key Experimental Protocols

This section provides an overview of methodologies for key experiments used to study the physiological effects of this compound.

Measurement of Intracellular cAMP

Objective: To quantify the change in intracellular cAMP levels in response to this compound treatment.

General Protocol (using a competitive immunoassay kit):

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with serum-free medium and incubate for a specified time. Treat cells with various concentrations of this compound or vehicle control for the desired duration. To prevent cAMP degradation, a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) is often included.

-

Cell Lysis: After treatment, aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Assay: Perform the cAMP measurement according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate (e.g., HRP- or fluorescently-labeled).

-

Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a plate reader. The concentration of cAMP in the samples is determined by comparing the signal to a standard curve generated with known concentrations of cAMP.

Figure 5: General workflow for intracellular cAMP measurement.

Adenylyl Cyclase Activity Assay

Objective: To directly measure the effect of this compound on the enzymatic activity of adenylyl cyclase.

General Protocol (using membrane preparations):

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and isolate the membrane fraction by differential centrifugation.

-

AC Assay Reaction: Incubate the membrane preparation in a reaction mixture containing ATP (the substrate for AC), Mg2+ (a cofactor), a phosphodiesterase inhibitor, and various concentrations of this compound. The reaction is typically carried out at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturing agent).

-

cAMP Quantification: Measure the amount of cAMP produced in the reaction using a suitable method, such as a competitive immunoassay or by using radiolabeled [α-³²P]ATP and quantifying the resulting [³²P]cAMP.

-

Data Analysis: Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per mg of protein.

Western Blotting for Phosphorylated CREB (pCREB)

Objective: To assess the activation of the downstream effector CREB by measuring its phosphorylation state.

General Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the cAMP assay. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB). Subsequently, wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against total CREB or a housekeeping protein (e.g., β-actin or GAPDH).

Safety and Toxicology

Preclinical studies on Coleus forskohlii extract, standardized for Forskolin, have indicated a good safety profile. In acute oral toxicity studies in rats, the LD50 was found to be greater than 2000 mg/kg body weight. Sub-acute and chronic oral toxicity studies also did not reveal any significant toxic effects. However, comprehensive safety and toxicology data specifically for purified this compound are limited.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for activating adenylyl cyclase and elevating intracellular cAMP levels. Its diverse physiological effects, particularly its anti-inflammatory properties, make it a promising candidate for further investigation in the context of inflammatory diseases. Future research should focus on elucidating the precise isoform selectivity of this compound for adenylyl cyclase, conducting comprehensive quantitative studies to establish dose-response relationships in various cell types, and performing rigorous preclinical and clinical studies to fully assess its therapeutic potential and safety profile. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and execute further studies to unravel the full spectrum of this compound's physiological effects.

Isoforskolin's Role in Regulating Intraocular Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The regulation of IOP is intricately linked to the dynamics of aqueous humor production and drainage. This technical guide delves into the role of isoforskolin, a diterpenoid compound, in the modulation of intraocular pressure. Drawing upon available preclinical data, this document outlines the mechanism of action, summarizes quantitative effects on IOP, and provides detailed experimental methodologies. While research specifically on this compound is limited, its close structural and functional relationship with forskolin allows for a comprehensive understanding of its potential therapeutic applications in glaucoma management. This guide will therefore leverage the extensive body of research on forskolin to elucidate the core mechanisms at play, while clearly delineating the specific findings related to this compound.

Introduction

This compound is a derivative of forskolin, a labdane diterpene isolated from the roots of the Coleus forskohlii plant. Forskolin is a well-characterized activator of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The elevation of intracellular cAMP levels has been shown to play a crucial role in reducing intraocular pressure, primarily by decreasing the rate of aqueous humor inflow.[2] Given their structural similarities, this compound is hypothesized to exert its ocular hypotensive effects through a similar mechanism. This guide will explore the experimental evidence supporting this hypothesis.

Mechanism of Action: The Adenylyl Cyclase-cAMP Signaling Pathway

The primary mechanism by which both forskolin and, by extension, this compound are understood to lower IOP is through the direct, receptor-independent activation of adenylyl cyclase in the ciliary epithelium.[1] This leads to an increase in intracellular cAMP levels, which in turn triggers a cascade of events resulting in reduced aqueous humor production.

The key steps in this signaling pathway are as follows:

-

Activation of Adenylyl Cyclase: this compound/Forskolin diffuses across the cell membrane of the non-pigmented ciliary epithelial cells and directly binds to the catalytic subunit of the adenylyl cyclase enzyme.

-

cAMP Production: This binding activates the enzyme, leading to the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Modulation of Ion Transport: PKA activation is thought to phosphorylate and modulate the activity of ion channels and transporters involved in the secretion of aqueous humor, ultimately leading to a decrease in its production rate.

References

Isoforskolin in Acute Lung Injury: An In-depth Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational preclinical research on Isoforskolin (ISOF) as a potential therapeutic agent for acute lung injury (ALI). This compound, a labdane diterpenoid isolated from the plant Coleus forskohlii, has been investigated for its anti-inflammatory properties. Early studies have demonstrated its potential to mitigate the severe inflammatory cascade characteristic of ALI, a life-threatening condition of acute respiratory failure. This document provides a comprehensive overview of the experimental data, detailed methodologies, and implicated signaling pathways from this seminal research.

Core Findings from Preclinical Models

Initial investigations into the efficacy of this compound for acute lung injury utilized lipopolysaccharide (LPS)-induced ALI models in rodents, a well-established method for mimicking the inflammatory response seen in gram-negative bacterial sepsis-induced ALI. The primary findings from this early research indicate that pretreatment with this compound significantly attenuates the pathological hallmarks of ALI.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from early preclinical studies of this compound in LPS-induced acute lung injury.

Table 1: Efficacy of this compound in an in situ Perfused Rat Lung Model of LPS-Induced ALI

| Parameter | Control (LPS only) | This compound (100 µM) + LPS | This compound (200 µM) + LPS | Dexamethasone (65 µM) + LPS |

| Lung Neutrophil Adhesion Rate | Increased | Inhibited | Inhibited | Inhibited |

| Myeloperoxidase (MPO) Activity | Increased | Inhibited | Inhibited | Inhibited |

| Lung Weight Wet/Dry Ratio | Increased | Inhibited | Inhibited | Inhibited |

| Permeability-Surface Area Product | Increased | Inhibited | Inhibited | Inhibited |

| Tumor Necrosis Factor-α (TNF-α) Levels | Increased | Inhibited | Inhibited | Inhibited |

Table 2: Protective Effects of this compound in a Rat Model of Endotoxic Shock

| Parameter (in Bronchoalveolar Lavage Fluid) | Control (LPS only) | This compound (5 mg/kg) + LPS | This compound (10 mg/kg) + LPS | This compound (20 mg/kg) + LPS | Dexamethasone (5 mg/kg) + LPS |

| Karyocyte Counts | Increased | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |

| Neutrophil Counts | Increased | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |

| Protein Content | Increased | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |

| Plasma Myeloperoxidase (MPO) Activity | Increased | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |

Table 3: Survival Rate in a Mouse Model of Endotoxic Shock

| Treatment Group | Survival Rate |

| Lipopolysaccharide (62.5 mg/kg, i.v.) | 40% |

| This compound (5 mg/kg) + LPS | 100% |

| Dexamethasone + LPS | 80% |

Table 4: Effect of this compound on Pro-inflammatory Cytokine Secretion in Human Mononuclear Leukocytes

| Cytokine | Control (LPS only) | This compound (50 µM) + LPS | This compound (100 µM) + LPS | This compound (200 µM) + LPS | Dexamethasone (10 µM) + LPS |

| TNF-α | Increased | Lowered | Lowered | Lowered | Lowered |

| Interleukin-1β (IL-1β) | Increased | Lowered | Lowered | Lowered | Lowered |

| Interleukin-6 (IL-6) | Increased | Lowered | Lowered | Lowered | Lowered |

| Interleukin-8 (IL-8) | Increased | Lowered | Lowered | Lowered | Lowered |

Experimental Protocols

The foundational research on this compound and ALI employed several key experimental models and methods to elucidate its therapeutic potential.[1]

In Situ Perfused Rat Lung Model

-

Objective: To assess the direct effects of this compound on LPS-induced lung injury in an isolated organ system.

-

Procedure:

-

Male Wistar rats were anesthetized, and the trachea, pulmonary artery, and left ventricle were cannulated.

-

The lungs were perfused with Krebs-Ringer bicarbonate buffer containing 3% bovine serum albumin.

-

Lungs were pre-perfused with this compound (100 and 200 µM) or dexamethasone (65 µM) as a positive control.

-

Acute lung injury was induced by adding lipopolysaccharide (10 mg/L) to the perfusate.

-

Following the perfusion period, various parameters were measured, including lung neutrophil adhesion rate, myeloperoxidase (MPO) activity, lung wet/dry weight ratio, permeability-surface area product, and TNF-α levels in the perfusate.

-

Rat Model of Endotoxic Shock

-

Objective: To evaluate the systemic protective effects of this compound in a whole-animal model of LPS-induced ALI.

-

Procedure:

-

Rats were pretreated with intraperitoneal (i.p.) injections of this compound (5, 10, and 20 mg/kg) or dexamethasone (5 mg/kg).

-

Endotoxic shock was induced by an intravenous (i.v.) injection of LPS (6 mg/kg).

-

After a set period, bronchoalveolar lavage (BAL) was performed to collect fluid for analysis of karyocyte and neutrophil counts, and total protein content.

-

Plasma was collected to measure MPO activity.

-

Lung tissue was harvested for histopathological examination to assess morphological changes.

-

Mouse Model of Endotoxic Shock

-

Objective: To determine the effect of this compound on survival rates following a lethal dose of LPS.

-

Procedure:

-

Mice were pretreated with this compound (5 mg/kg) or dexamethasone.

-

A lethal dose of LPS (62.5 mg/kg) was administered intravenously.

-

Survival was monitored over a defined period.

-

In Vitro Human Mononuclear Leukocyte Assay

-

Objective: To investigate the direct anti-inflammatory effects of this compound on human immune cells.

-

Procedure:

-

Human mononuclear leukocytes were isolated from healthy donors.

-

Cells were pre-incubated with various concentrations of this compound (50, 100, and 200 µM) or dexamethasone (10 µM).

-

The cells were then stimulated with LPS (2 µg/mL).

-

The supernatant was collected to measure the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, using ELISA.

-

Signaling Pathways and Mechanisms of Action

The early research suggests that this compound's protective effects in ALI are mediated through the downregulation of inflammatory responses.[1] The primary mechanism is believed to be the inhibition of pro-inflammatory cytokine production.

Caption: this compound's proposed mechanism in mitigating LPS-induced inflammation.

Subsequent research has further elucidated that this compound is an activator of adenylyl cyclase (AC), which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP is known to have anti-inflammatory effects. This suggests an upstream mechanism for the observed cytokine downregulation.

Caption: The cAMP signaling pathway activated by this compound.

Experimental Workflow

The logical flow of the early research on this compound for ALI progressed from in vitro and ex vivo models to in vivo models to establish a comprehensive preclinical proof-of-concept.

Conclusion

The early preclinical research provides compelling evidence for the potential of this compound as a therapeutic agent for acute lung injury. Through a series of well-designed experiments across in vitro, ex vivo, and in vivo models, it was demonstrated that this compound effectively mitigates the inflammatory cascade, reduces key markers of lung injury, and improves survival in models of LPS-induced ALI. The mechanism of action is linked to its ability to suppress the production of pro-inflammatory cytokines, likely through the activation of the adenylyl cyclase-cAMP signaling pathway. These foundational studies have paved the way for further investigation into the clinical utility of this compound and its derivatives for the treatment of inflammatory lung conditions.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Isoforskolin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoforskolin, a diterpenoid isolated from Coleus forskohlii, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in the development of novel therapeutics. This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary anti-inflammatory mechanism of this compound is attributed to its ability to modulate the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a downstream reduction in the production of a cascade of pro-inflammatory cytokines and mediators. Furthermore, evidence suggests this compound's role in the regulation of other inflammatory pathways, including the potential modulation of mitogen-activated protein kinase (MAPK) signaling and the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, with the most well-documented mechanism being the inhibition of the TLR4/MyD88/NF-κB signaling pathway. This pathway is a cornerstone of the innate immune response and, when activated by stimuli such as lipopolysaccharide (LPS), triggers a robust inflammatory cascade.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

Studies have shown that this compound can attenuate inflammation by down-regulating the expression of key proteins in the TLR4 signaling cascade.[1][2][3] Pre-treatment with this compound has been observed to decrease the protein levels of TLR4 and its downstream adaptor protein, MyD88, in response to LPS stimulation in human mononuclear leukocytes.[1][2] This inhibitory action prevents the subsequent activation and nuclear translocation of the transcription factor NF-κB.[1][2] The inhibition of NF-κB is a critical step, as this transcription factor is responsible for orchestrating the expression of a wide array of pro-inflammatory genes.

Downregulation of Pro-inflammatory Cytokines

A direct consequence of NF-κB inhibition is the reduced production and secretion of pro-inflammatory cytokines. This compound has been shown to significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in various cellular and animal models of inflammation.[2] This broad-spectrum inhibition of key inflammatory mediators underscores the therapeutic potential of this compound.

Modulation of cAMP Signaling

This compound is known to be an activator of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The cAMP signaling pathway is known to have complex and often opposing roles in inflammation. However, in the context of this compound's anti-inflammatory effects, the elevation of cAMP is thought to contribute to the suppression of inflammatory responses.[2][4]

Potential Role in MAPK Pathway Regulation

The mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial signaling cascades in the inflammatory process.[6][7][8][9][10][11][12] While the direct effects of this compound on the MAPK pathway are still under investigation, the related compound forskolin has been shown to influence MAPK signaling.[13] Further research is required to fully elucidate the specific interactions of this compound with the various components of the MAPK pathways.

Inhibition of iNOS and COX-2

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes responsible for the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[14][15] Some evidence suggests that the anti-inflammatory effects of certain natural compounds are mediated through the inhibition of iNOS and COX-2 expression.[14][16][17] While direct quantitative data for this compound is limited, its ability to suppress NF-κB, a key regulator of iNOS and COX-2 gene expression, suggests a potential inhibitory role.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative and semi-quantitative data on the anti-inflammatory effects of this compound. It is important to note that specific IC50 values for many of these effects are not yet widely reported in the literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Measured Cytokine | % Inhibition / Fold Change | Reference |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 0.5 µM | TNF-α, IL-1β, IL-6, IL-2, IL-21, IL-23, TNF-β | Significant decrease compared to LPS alone | [2] |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | TNF-α, IL-1β, IL-6, IL-2, IL-21, IL-23, TNF-β | Significant decrease compared to LPS alone (greater than 0.5 µM) | [2] |

| AECOPD Mouse Model | Cigarette Smoke + H1N1 | 0.5 mg/kg | TNF-α, IL-1β, IL-6, IL-17A | Significant reduction compared to model group | [18][19] |

| AECOPD Mouse Model | Cigarette Smoke + H1N1 | 2.0 mg/kg | TNF-α, IL-1β, IL-6, IL-17A | Significant reduction compared to model group (greater than 0.5 mg/kg) | [18][19] |

Table 2: Effect of this compound on Signaling Pathway Components

| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Target Protein | Observed Effect | Reference |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | TLR4 | Decreased protein levels | [2] |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | MyD88 | Decreased protein levels | [2] |

| AECOPD Mouse Model | Cigarette Smoke + H1N1 | 0.5 mg/kg & 2.0 mg/kg | p-IκB, p-p65 | Reduced phosphorylation | [18][19] |

| AECOPD Mouse Model | Cigarette Smoke + H1N1 | 0.5 mg/kg & 2.0 mg/kg | NLRP3, ASC, Caspase-1 | Downregulated protein levels | [18][19] |

Table 3: Effect of this compound on iNOS and COX-2 (Inferred)

| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Target Enzyme | Observed Effect | Reference |

| Murine Macrophages (RAW 264.7) | LPS | Data not available | iNOS | Potential inhibition via NF-κB suppression | Inferred from[14][15] |

| Murine Macrophages (RAW 264.7) | LPS | Data not available | COX-2 | Potential inhibition via NF-κB suppression | Inferred from[14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

Cell Culture and LPS-induced Inflammation in Macrophages

-

Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: To induce an inflammatory response, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound for a pre-incubation period (typically 1-2 hours). Subsequently, lipopolysaccharide (LPS) from E. coli is added to the culture medium at a final concentration of 1 µg/mL to stimulate inflammation. Control groups include untreated cells and cells treated with LPS alone. The cells are then incubated for a specified period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.

Measurement of Cytokine Production by ELISA

-

Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Principle: In a typical sandwich ELISA, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The collected supernatants are then added to the wells, allowing the cytokine to bind to the capture antibody. After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to a different epitope on the captured cytokine. Finally, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample and is measured using a microplate reader at a specific wavelength. A standard curve is generated using known concentrations of the recombinant cytokine to determine the concentrations in the experimental samples.

Western Blot Analysis of Signaling Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., TLR4, MyD88, phospho-NF-κB p65, iNOS, COX-2, and loading controls like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay is a colorimetric method used to measure the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after the experimental treatment.

-

In a 96-well plate, add a specific volume of the supernatant to each well.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's inhibition of the TLR4/MyD88/NF-κB pathway.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-inflammatory agent, primarily through its well-documented inhibition of the TLR4/MyD88/NF-κB signaling pathway and the subsequent reduction in pro-inflammatory cytokine production. The available data, while still lacking in extensive quantitative detail such as IC50 values, consistently supports its potent anti-inflammatory effects in various preclinical models.

Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:

-

Quantitative Dose-Response Studies: Comprehensive studies to determine the IC50 values of this compound for the inhibition of key inflammatory mediators (TNF-α, IL-6, NO, etc.) in various cell types are crucial for understanding its potency and for guiding future drug development efforts.

-

Elucidation of MAPK Pathway Involvement: A more detailed investigation into the specific effects of this compound on the p38, JNK, and ERK signaling pathways is necessary to fully understand its mechanism of action.

-

In Vivo Efficacy and Safety: Further in vivo studies in relevant animal models of inflammatory diseases are needed to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogs could lead to the identification of compounds with enhanced potency and improved pharmacokinetic properties.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. This compound and forskolin attenuate lipopolysaccharide‐induced inflammation through TLR4/MyD88/NF‐κB cascades in human mononuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and forskolin attenuate lipopolysaccharide-induced inflammation through TLR4/MyD88/NF-κB cascades in human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK Signaling Drives Inflammation in LPS-Stimulated Cardiomyocytes: The Route of Crosstalk to G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphatidylcholine suppresses inflammatory responses in LPS-stimulated MG6 microglial cells by inhibiting NF-κB/JNK/p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Title: p38δ Regulates IL6 Expression Modulating ERK Phosphorylation in Preadipocytes [frontiersin.org]

- 13. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | this compound Alleviates AECOPD by Improving Pulmonary Function and Attenuating Inflammation Which Involves Downregulation of Th17/IL-17A and NF-κB/NLRP3 [frontiersin.org]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Isoforskolin: A Technical Guide to a Bioactive Diterpenoid from Coleus forskohlii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoforskolin is a labdane diterpene and a key bioactive compound isolated from the roots of Coleus forskohlii, particularly from a chemotype native to the Yunnan province of China.[1][2] As a structural analog of the well-studied compound forskolin, this compound shares the primary mechanism of activating adenylyl cyclase (AC), thereby increasing intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][3] This activity underpins a wide range of pharmacological effects, including potent anti-inflammatory, cardiovascular, neuroprotective, and ocular hypotensive properties. This guide provides an in-depth overview of this compound's biological activities, mechanisms of action, and the experimental protocols used for its study, serving as a comprehensive resource for its evaluation in drug discovery and development.

Physicochemical Properties and Structure

This compound, also known as Coleonol B or 6-acetyl-7-deacetyl forskolin, is a diterpenoid with the following properties:[4][5][6]

-

Appearance: White to beige powder

-

Solubility: Soluble in organic solvents such as chloroform and DMSO.[7]

The chemical structure of this compound is presented below.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the direct, receptor-independent activation of the enzyme adenylyl cyclase (AC). This leads to the conversion of ATP to cyclic AMP (cAMP), a critical second messenger that modulates numerous downstream cellular processes.[2][6]

Adenylyl Cyclase (AC) / cAMP Signaling Pathway

This compound binds to a specific site on the catalytic subunits of AC, promoting a conformational change that enhances its enzymatic activity.[7] This leads to a rapid and significant increase in intracellular cAMP levels. Elevated cAMP activates cAMP-dependent pathways, most notably Protein Kinase A (PKA).[2] PKA, in turn, phosphorylates a multitude of substrate proteins, leading to diverse physiological responses such as smooth muscle relaxation, inhibition of inflammatory cell activation, and reduction of intraocular pressure.[3][8]

Anti-inflammatory Signaling: TLR4/MyD88/NF-κB Pathway

In the context of inflammation, particularly in response to bacterial endotoxins like lipopolysaccharide (LPS), this compound exerts significant inhibitory effects. It has been shown to downregulate the Toll-like receptor 4 (TLR4) signaling pathway.[9] Pre-treatment with this compound reduces the expression and activation of key downstream signaling molecules, including myeloid differentiation primary response 88 (MyD88) and nuclear factor kappa B (NF-κB).[9] The inhibition of NF-κB, a master regulator of inflammation, leads to a marked decrease in the transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][9]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data available for this compound and its comparison with forskolin where available.

Table 1: Adenylyl Cyclase Activation

| Compound | AC Isoform | EC₅₀ (µM) | Cell System | Reference |

|---|---|---|---|---|

| This compound | AC1 | 0.8 | Insect Cells (Sf9) | [7] |

| This compound | AC2 | 13.3 | Insect Cells (Sf9) | [7] |

| This compound | AC5 | 7.4 | Insect Cells (Sf9) | [7] |

| Forskolin | Brain AC | 4 - 10 | Rat Brain Membranes | [4][5][10] |

| Forskolin | S49 Cells | 5 | Intact S49 Lymphoma Cells |[4] |

Table 2: Cardiovascular and Ocular Effects

| Effect | Compound | Dose / Concentration | Result | Model System | Reference |

|---|---|---|---|---|---|

| Positive Inotropy | This compound | EC₅₀ = 1.09 µM | - | Guinea Pig Atria (ex vivo) | [7] |

| Antihypertensive | This compound | 25 mg/kg/day (p.o.) | ↓ 28 mmHg Systolic BP | Spontaneously Hypertensive Rats | [7] |

| Ocular Hypotensive | This compound | 0.25% Suspension | ↓ 8.1 mmHg max IOP | Ocular Hypertensive Rabbits |

| Ocular Hypotensive | Forskolin | 1.0% Suspension | 23% - 28% IOP Reduction | Healthy Humans | |

Table 3: Anti-inflammatory and Neuroprotective Activity

| Activity | Compound | Concentration | Effect | Model System | Reference |

|---|---|---|---|---|---|

| Cytokine Inhibition | This compound | 1.0 µM | Apparent decrease in LPS-induced TNF-α, IL-1β, IL-2, IL-6, etc. | Human Mononuclear Leukocytes | [1][9] |

| Cytokine Inhibition | Forskolin | 0.5 µM | Apparent decrease in LPS-induced TNF-α, IL-1β, IL-2, IL-6, etc. | Human Mononuclear Leukocytes | [1][9] |

| Lung Injury | This compound | 10 mg/kg (i.p.) | ↓ Neutrophil count and protein in BALF | LPS-induced Rat Model | [7] |

| Neuroprotection | Forskolin | 100 mg/kg (gavage) | Reduction of Aβ plaque deposition in cortex and hippocampus. | APP/PS1 Transgenic Mice | |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioactivity assessment of this compound.

Extraction and Purification of this compound

This protocol is a laboratory-scale adaptation for achieving high-purity this compound.

-

Extraction:

-

Air-dry and pulverize the roots of Coleus forskohlii.

-

Perform exhaustive extraction with 100% methanol (3 x 100 mL for every 2g of powder) at room temperature for 24 hours per extraction cycle.[11]

-

Pool the methanol filtrates and concentrate to dryness using a rotary evaporator under reduced pressure.

-

-

Column Chromatography (Initial Purification):

-

Prepare a column with activated charcoal as the stationary phase.[2][9]

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute with a gradient of methanol in water. This compound is expected to elute with higher concentrations of methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate (80:20, v/v).[9]

-

-

Crystallization:

-

Combine the this compound-rich fractions and concentrate to a small volume.

-

Induce crystallization by the slow addition of a non-polar solvent like n-hexane while stirring.[9]

-

Collect the crystals by filtration and wash with cold n-hexane.

-

-

High-Purity Purification (Preparative HPLC):

-

For purity >98%, dissolve the crystallized product in methanol.

-

Perform preparative reverse-phase HPLC using an ODS (C18) column.

-

Use an isocratic mobile phase of Methanol:Water (e.g., 65:35).

-

Monitor the eluent at ~210 nm.

-

Collect the major peak corresponding to this compound and concentrate to dryness.

-

Analytical Quantification by HPTLC

This method is suitable for the simultaneous quantification of forskolin and this compound in plant extracts.[11]

-

Sample and Standard Preparation: Prepare methanolic solutions of the crude extract and reference standards of this compound and forskolin.

-

Chromatography:

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Application: Apply samples and standards as bands.

-

Mobile Phase: Toluene: Ethyl Acetate: Methanol (90:30:0.5, v/v/v).

-

Development: Develop the plate in a saturated chamber until the mobile phase front reaches the desired height.

-

-

Derivatization: Dry the plate and spray with anisaldehyde-sulfuric acid reagent, then heat until spots appear.

-

Densitometric Analysis:

Adenylyl Cyclase Activity Assay

This protocol measures the conversion of radiolabeled ATP to cAMP in cell membranes.[1]

-

Membrane Preparation: Prepare cell membrane fractions from a relevant cell line or tissue homogenate.

-

Reaction Mixture: In a microcentrifuge tube, prepare the assay buffer containing Tris-HCl, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).

-

Initiation: Add the membrane preparation, this compound (at various concentrations), and initiate the reaction by adding [α-³²P]ATP (or [³H]ATP).

-

Incubation: Incubate the reaction at 30-37°C for 10-15 minutes.

-

Termination: Stop the reaction by adding a "stopping solution" containing unlabeled ATP, unlabeled cAMP, and SDS, followed by boiling.

-

Separation of cAMP:

-

Quantification: Measure the radioactivity of the eluted cAMP fraction using a scintillation counter and calculate the specific activity (pmol cAMP/mg protein/min).

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay evaluates the smooth muscle relaxant properties of this compound.[8]

-

Tissue Preparation:

-

Mounting:

-

Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, changing the buffer every 15 minutes.

-

-

Contraction and Relaxation:

-

Induce a stable, submaximal contraction using an agonist like histamine (1-3 µM) or carbachol.

-

Once the contraction plateaus, add this compound in a cumulative, concentration-dependent manner.

-

Record the relaxation as a percentage of the pre-induced contraction.

-

-

Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ value for relaxation.

Conclusion

This compound is a promising bioactive natural product with a well-defined mechanism of action centered on the activation of adenylyl cyclase. Its potent anti-inflammatory, cardiovascular, and neuroprotective effects, demonstrated in a variety of preclinical models, highlight its significant therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its pharmacological properties and explore its development as a novel therapeutic agent. Further studies are warranted to establish more detailed quantitative data, such as IC₅₀ values for its anti-inflammatory effects, and to fully elucidate its efficacy and safety in advanced preclinical and clinical settings.

References

- 1. This compound and forskolin attenuate lipopolysaccharide-induced inflammation through TLR4/MyD88/NF-κB cascades in human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in the forskolin activation of adenylate cyclases in wild-type and variant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of forskolin and isoproterenol on the cyclic AMP content of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Lipopolysaccharide Activation of the TLR4/MyD-88/NF-κB Pathway in Small Airway Epithelial Cells [gavinpublishers.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. [Isoproterenol regulates lipopolysaccharide-induced tumor necrosis factor-alpha and interleukin-6 production in monocytes from essential hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and forskolin attenuate lipopolysaccharide‐induced inflammation through TLR4/MyD88/NF‐κB cascades in human mononuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Isoforskolin: A Technical Guide for Researchers

Abstract: Isoforskolin (ISOF), a labdane diterpene isolated from the plant Coleus forskohlii, is a potent activator of adenylyl cyclase (AC).[1][2][3][4][5][6][7] Unlike its more widely studied analog, forskolin (FSK), this compound is the predominant compound found in Coleus forskohlii native to the Yunnan province of China.[2][5][6][7] Its primary mechanism of action—the direct, receptor-independent stimulation of AC to increase intracellular cyclic AMP (cAMP) levels—confers a wide range of pharmacological effects.[2][4][5][8] This document serves as an in-depth technical guide on the pharmacology of this compound, summarizing its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Core Mechanism of Action: Adenylyl Cyclase Activation

The fundamental mechanism of this compound's action is the direct activation of the enzyme adenylyl cyclase (AC).[1][2][3] This activation occurs at the catalytic subunit of the enzyme and is independent of G-protein-coupled receptors, distinguishing its action from that of hormones and neurotransmitters.[8][9][10] The activation of AC catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates a vast array of cellular responses.[2][4][5][11]

Studies have shown that this compound potently activates several AC isoforms, particularly AC1, AC2, and AC5.[1][2][3] This broad-spectrum activation leads to a significant and rapid increase in intracellular cAMP levels across various cell types.

Quantitative Data: Adenylyl Cyclase Activation

The potency of this compound has been quantified against specific mammalian AC isoforms expressed in insect cells.

| Target Isoform | EC50 (μM) | Experimental System |

| Adenylyl Cyclase 1 (AC1) | 0.8 | Membranous mammalian AC expressed in insect cells |

| Adenylyl Cyclase 2 (AC2) | 13.3 | Membranous mammalian AC expressed in insect cells |

| Adenylyl Cyclase 5 (AC5) | 7.4 | Membranous mammalian AC expressed in insect cells |

| Data sourced from Cayman Chemical product information sheet.[3] |

Downstream Signaling Pathways and Anti-inflammatory Mechanisms

The elevation of intracellular cAMP initiates a cascade of downstream signaling events. Beyond the canonical activation of Protein Kinase A (PKA), this compound has been shown to modulate other critical pathways, particularly those involved in inflammation and cellular regulation.

Recent studies in the context of Chronic Obstructive Pulmonary Disease (COPD) reveal that this compound's effects are related to the modulation of the PI3K-AKT-mTOR pathway.[1][12] Furthermore, this compound exerts significant anti-inflammatory effects by down-regulating the Toll-like receptor 4 (TLR4) signaling pathway. Pre-treatment with this compound attenuates lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MyD88/NF-κB signaling cascade, leading to a marked reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]

Pharmacodynamic Profile

This compound's ability to elevate cAMP translates into a diverse range of physiological effects impacting multiple organ systems.

Cardiovascular Effects

In cardiovascular models, this compound demonstrates both positive inotropic and vasodilatory properties.[3][8][14]

-

Positive Inotropy: It increases myocardial contractility, with an EC50 of 1.09 μM demonstrated in ex vivo guinea pig atria.[3]

-

Vasodilation and Antihypertensive Effects: It relaxes vascular smooth muscle, leading to a reduction in blood pressure.[2][3][5] In spontaneously hypertensive rats, oral administration of 25 mg/kg/day for five days decreased systolic blood pressure by 28 mmHg.[3] In human studies with its analog forskolin, it was shown to dose-dependently reduce cardiac pre- and afterload and increase cardiac output.[8]

Respiratory Effects

This compound exhibits significant bronchodilatory and anti-inflammatory effects in the respiratory system.

-

Smooth Muscle Relaxation: It effectively relaxes histamine-induced contractions of isolated guinea pig trachea and lung smooth muscle.[1][2][5][6]

-

Anti-inflammatory Action: It attenuates acute lung injury (ALI) induced by LPS in animal models and reduces inflammation in rat models of COPD.[1][2][3] This is achieved by reducing inflammatory cell counts and the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid.[1][3]

Ocular Hypotensive Effects

This compound has been shown to lower intraocular pressure (IOP) in animal and human studies, suggesting its potential as a therapeutic agent for glaucoma.[2][5][6] The mechanism is believed to be a reduction in aqueous humor inflow, driven by the activation of AC in the ciliary epithelium.[10] Studies have reported that 0.5% this compound eye drops can effectively inhibit an acute increase in IOP.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in guinea pigs following intravenous, intraperitoneal, and oral administration. The results indicate rapid absorption and extensive distribution.[15][16][17][18] this compound is considered a good candidate for oral administration due to its favorable bioavailability.[16][17]

Quantitative Pharmacokinetic Data

The following parameters were determined in guinea pigs following a 2 mg/kg dose.[15][16][17][18]

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral |

| Vz (Volume of distribution) | 16.82 ± 8.42 L/kg | - | - |

| Cl (Clearance) | 9.63 ± 4.21 L/kg/h | - | - |

| Tmax (Time to max concentration) | - | 0.12 ± 0.05 h | 0.30 ± 0.11 h |

| Absolute Bioavailability (F) | 100% | 64.12% | 49.25% |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacology of this compound.

In Vitro Adenylyl Cyclase Activation Assay

-

Objective: To determine the potency of this compound in activating specific AC isoforms.

-

Cell System: Human embryonic kidney 293 (HEK293) cells or Spodoptera frugiperda (Sf9) insect cells are engineered to stably express a single human AC isoform (e.g., AC1, AC2, AC5).[1][3]

-

Protocol:

-

Cells are cultured and harvested. Membranes are prepared by homogenization and centrifugation.

-

Membrane preparations are incubated with varying concentrations of this compound in an assay buffer containing ATP and Mg²⁺.

-

The reaction is allowed to proceed for a specified time (e.g., 10-20 minutes) at 30-37°C.

-

The reaction is terminated by adding a stop solution (e.g., EDTA or by boiling).

-

The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data are plotted as cAMP produced versus this compound concentration, and EC50 values are calculated using non-linear regression analysis.

-

Ex Vivo Tracheal Smooth Muscle Relaxation Assay

-

Objective: To assess the bronchodilatory effect of this compound.

-

Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings, and the rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[1]

-

Protocol:

-

Tracheal rings are connected to isometric force transducers to record changes in muscle tension.

-

A baseline tension is applied, and the rings are allowed to equilibrate.

-

Contraction is induced by adding a contractile agent such as histamine diphosphate or acetylcholine chloride to the organ bath.[2][5]

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the bath.

-

The resulting relaxation is recorded as a percentage of the pre-induced contraction.

-

Concentration-response curves are generated to determine the potency of this compound.

-

In Vivo Pharmacokinetic Analysis

-

Objective: To determine the pharmacokinetic parameters of this compound after administration via different routes.

-

Protocol:

-

Animals are divided into groups for each administration route (intravenous, intraperitoneal, oral) and administered a single dose of this compound (e.g., 2 mg/kg).[15][17][18]

-

Blood samples are collected into heparinized tubes at predetermined time points post-administration.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method.[15][17][18]

-

Pharmacokinetic parameters (Vz, Cl, Tmax, Cmax, AUC, F) are calculated using a noncompartmental analysis method.

-

Summary and Future Directions

This compound is a pharmacologically active natural compound with a well-defined primary mechanism of action: the direct stimulation of adenylyl cyclase. This action results in a broad spectrum of potentially therapeutic effects, including positive inotropic, vasodilatory, bronchodilatory, ocular hypotensive, and potent anti-inflammatory activities. Its favorable oral bioavailability further enhances its potential as a drug candidate.

Future research should focus on:

-

Clinical Trials: Rigorous, well-controlled human clinical trials are necessary to validate the preclinical findings for conditions such as glaucoma, COPD, and certain cardiovascular diseases.

-

Isoform Selectivity: Developing analogs of this compound with greater selectivity for specific adenylyl cyclase isoforms could lead to more targeted therapies with fewer off-target effects.

-

Long-term Safety: Comprehensive long-term toxicology and safety studies are required to fully characterize its safety profile for chronic use.

The unique, receptor-independent mechanism of this compound makes it a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics.

References

- 1. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. caymanchem.com [caymanchem.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles [file.scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles - Open Journal of Immunology - SCIRP [scirp.org]

- 8. Cardiovascular effects of forskolin (HL 362) in patients with idiopathic congestive cardiomyopathy--a comparative study with dobutamine and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Forskolin - Wikipedia [en.wikipedia.org]

- 12. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]